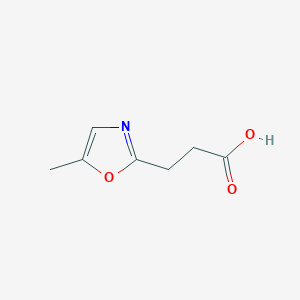![molecular formula C7H8N4 B3080192 3-甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺 CAS No. 1082428-27-0](/img/structure/B3080192.png)
3-甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺
描述
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C7H8N4. It has a molecular weight of 148.17 . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical and Chemical Properties Analysis
“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a solid compound . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .科学研究应用
有机合成和精细有机合成工业
三唑衍生物,包括与 3-甲基-[1,2,4]三唑并[4,3-a]吡啶-6-胺相关的衍生物,在精细有机合成中至关重要。它们作为生产农产品、药品、染料、高能材料和防腐添加剂的基本原料。它们的用途延伸到生产分析试剂、浮选试剂、耐热聚合物、荧光产品和离子液体,在应用科学、生物技术、能源和化学中找到应用 (Nazarov 等人,2021)。
药理和生物学应用
1,2,4-三唑衍生物表现出广泛的药理活性,包括抗菌、抗真菌、抗癌、抗病毒和抗炎作用。这些化合物因其在药物发现和开发中的潜力而被探索,突出了三唑化学在药物化学研究中的重要性 (Verma 等人,2019)。
环境和农业应用
在农业中,三唑衍生物用于生产植物保护产品,如杀虫剂、杀菌剂、植物生长调节剂和氮肥的硝化抑制剂。这些化合物有助于发展更有效和更环保的农业实践 (Nazarov 等人,2021)。
材料科学和催化
三唑化合物在材料科学和催化中也至关重要。它们在开发具有独特性能的新材料中发挥作用,例如光学传感器和先进聚合物,为各种技术应用的创新做出贡献 (Jindal & Kaur,2021)。
未来方向
The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine” could involve further exploration of its potential biochemical, clinical, and pharmaceutical applications. Triazolopyridine derivatives have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal properties, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
作用机制
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2 . CDK2 inhibitors can prevent the progression of the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, leading to the arrest of cell division and the potential induction of apoptosis .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cancer cell lines .
生化分析
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The inhibition of these kinases by 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine leads to the suppression of tumor cell proliferation and angiogenesis. Additionally, this compound can bind to various proteins, altering their function and affecting cellular processes.
Cellular Effects
The effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been observed to induce cell cycle arrest in the G0/G1 phase and promote apoptosis . The modulation of signaling pathways, such as those involving c-Met and VEGFR-2, results in decreased cell proliferation and increased cell death. Furthermore, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can affect the expression of genes involved in cell survival and apoptosis, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active sites of kinases such as c-Met and VEGFR-2, this compound prevents their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, maintaining its biological activity over time . Prolonged exposure to 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can lead to changes in cellular function, including alterations in cell cycle progression and increased apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine vary with different dosages. At lower doses, this compound exhibits significant anticancer activity by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic effects may be observed, including damage to normal tissues and organs. The threshold for these adverse effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic reactions, such as oxidation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can impact metabolic flux and metabolite levels, further modulating cellular function.
Transport and Distribution
The transport and distribution of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in various compartments, influencing its localization and activity. The distribution of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine within tissues also affects its therapeutic efficacy, as it needs to reach target sites to exert its effects.
Subcellular Localization
The subcellular localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and protein function. The precise localization of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine within cells determines its biological effects and therapeutic potential.
属性
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMBAAKNRODXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)





![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)

![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)




